Tensyuic acid E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

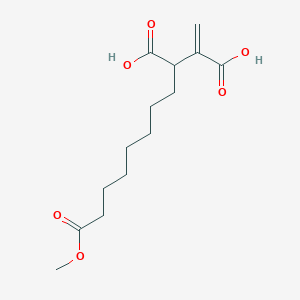

Tensyuic acid E is a tensyuic acid that is itaconic acid which has been substituted at position 3 by a 7-(methoxycarbonyl)heptanyl group. The (+)-isomer, isolated from Aspergillus niger FKI-2342. It has a role as an Aspergillus metabolite. It is a tensyuic acid, a methyl ester and a dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Tensyuic acid E, along with other tensyuic acids, has been studied for its antimicrobial properties. Research indicates that while tensyuic acid C exhibits moderate activity against Bacillus subtilis, this compound's efficacy against various microorganisms remains largely unexplored. The following table summarizes the antimicrobial activities observed for related compounds:

| Compound | Microorganism | Inhibition Zone (mm) | Concentration (μg/disk) |

|---|---|---|---|

| Tensyuic Acid C | Bacillus subtilis | 10 | 50 |

| This compound | Escherichia coli | Not tested | - |

| This compound | Candida albicans | Not tested | - |

This limited data suggests a need for further investigation into the antimicrobial potential of this compound against a broader spectrum of pathogens .

Biosynthesis Research

Recent studies have focused on the biosynthesis pathways of tensyuic acids in Aspergillus niger. This compound is believed to be synthesized via specific fatty acid synthases that are active in this organism. Genetic manipulation techniques, such as CRISPR/Cas9, have been employed to enhance the production of alkylcitric acids, including this compound. The following findings highlight the key aspects of this research:

- Gene Regulation : The gene NRRL3_11765 has been identified as a regulator of alkylcitric acid biosynthesis. Overexpression of this gene leads to increased production of secondary metabolites, including tensyuic acids .

- Metabolic Pathways : The metabolic pathway for this compound involves o-methylation processes that contribute to its unique structure and potential biological activities.

Potential Therapeutic Applications

While direct therapeutic applications of this compound are still under exploration, its structural similarities to known bioactive compounds suggest potential in various fields:

- Antibiotic Development : Given its origin from Aspergillus niger and its related antimicrobial properties, there is potential for development as a new antibiotic agent.

- Pharmaceutical Research : The unique chemical structure may offer novel interactions with biological targets, warranting further investigation in drug discovery programs.

Case Studies and Research Findings

Several studies have documented the isolation and characterization of tensyuic acids from Aspergillus niger, emphasizing their biological properties:

- A study published in the Chemical and Pharmaceutical Bulletin detailed the isolation and structural elucidation of multiple tensyuic acids, including E. It reported on their moderate antimicrobial activities and their classification within the itaconic acid family .

- Another research highlighted the genetic manipulation of Aspergillus niger to enhance alkylcitric acid production, indicating a promising avenue for industrial applications .

Eigenschaften

Molekularformel |

C14H22O6 |

|---|---|

Molekulargewicht |

286.32 g/mol |

IUPAC-Name |

2-(8-methoxy-8-oxooctyl)-3-methylidenebutanedioic acid |

InChI |

InChI=1S/C14H22O6/c1-10(13(16)17)11(14(18)19)8-6-4-3-5-7-9-12(15)20-2/h11H,1,3-9H2,2H3,(H,16,17)(H,18,19) |

InChI-Schlüssel |

IOUNJEVHPQCKKE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCCC(C(=C)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.